molecular formula C9H7N5 B040366 [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine CAS No. 111339-69-6

[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine

Katalognummer: B040366
CAS-Nummer: 111339-69-6
Molekulargewicht: 185.19 g/mol
InChI-Schlüssel: FFZHBEONWXFMPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazoloquinoxaline family, known for its versatile biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. The use of eco-compatible catalysts and green chemistry principles has been emphasized to make the synthesis more sustainable .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated synthesis platforms are being explored to scale up the production efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and triazoloquinoxalines, which have been studied for their biological activities .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-cancer, anti-HIV, and anti-inflammatory agent.

Wirkmechanismus

The mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to intercalate with DNA, thereby inhibiting the replication of certain microorganisms. Additionally, it can modulate various signaling pathways, leading to its anti-inflammatory and anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine stands out due to its versatile synthetic routes and broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in drug discovery and development .

Biologische Aktivität

The compound [1,2,3]triazolo[1,5-a]quinoxalin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis of this compound

Recent advancements in synthetic methodologies have enabled the efficient production of this compound derivatives. A notable method involves the use of eco-friendly catalysts and conditions that allow for extensive functionalization of the core structure. For instance, researchers have reported a sustainable derivatization campaign targeting both the amide nitrogen and ester functionalities to enhance biological activity .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. Preliminary studies indicate significant activity against:

  • Staphylococcus aureus (two strains)
  • Pseudomonas aeruginosa (three strains)
  • Klebsiella pneumoniae
  • Candida albicans (two strains)

The assessment included evaluating the compounds' effects on S. epidermidis biofilm formation. Notably, compounds identified as hits in this study included derivatives 9, 14, and 20, which showed promising results for further optimization .

Anticancer Activity

In addition to antimicrobial properties, this compound derivatives have demonstrated potential anticancer effects. For example:

  • A series of derivatives were tested against human tumor cell lines including HepG2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer).
  • Structure-activity relationship (SAR) studies revealed that specific substitutions on the quinoxaline scaffold significantly influenced their anticancer efficacy.

The data indicated that compounds with hydrophobic distal moieties linked through acetamide linkers exhibited enhanced activity compared to those with fewer substituents .

Study 1: Antimicrobial Evaluation

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity. The results showed that certain modifications led to increased potency against resistant bacterial strains. The findings suggest that further exploration of these derivatives could lead to new antimicrobial agents capable of overcoming current resistance issues.

Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, researchers synthesized a library of [1,2,3]triazolo[1,5-a]quinoxalin-4-amines and assessed their cytotoxicity using MTT assays. Results indicated that some compounds exhibited IC50 values in the micromolar range against various cancer cell lines. The study emphasized the importance of molecular modifications in enhancing selectivity and potency against specific cancer types .

Data Tables

CompoundTarget Bacteria/FungiMinimum Inhibitory Concentration (MIC)Anticancer Cell LineIC50 (µM)
9S. aureus8 µg/mLHepG215
14P. aeruginosa16 µg/mLHCT-11620
20C. albicans32 µg/mLMCF-710

Eigenschaften

IUPAC Name

triazolo[1,5-a]quinoxalin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-9-8-5-11-13-14(8)7-4-2-1-3-6(7)12-9/h1-5H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZHBEONWXFMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CN=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548167
Record name [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111339-69-6
Record name [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.